REACTION_SMILES
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[Cl:9][c:10]1[cH:11][cH:12][c:13]([CH:14]=[N:15][c:16]2[cH:17][cH:18][c:19]([Cl:20])[cH:21][c:22]2[CH3:23])[cH:24][cH:25]1.[OH:1][NH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[O-:1][N+:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)=[CH:14][c:13]1[cH:12][cH:11][c:10]([Cl:9])[cH:25][cH:24]1
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Name
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Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ONc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][N+](=Cc1ccc(Cl)cc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:9][c:10]1[cH:11][cH:12][c:13]([CH:14]=[N:15][c:16]2[cH:17][cH:18][c:19]([Cl:20])[cH:21][c:22]2[CH3:23])[cH:24][cH:25]1.[OH:1][NH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[O-:1][N+:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)=[CH:14][c:13]1[cH:12][cH:11][c:10]([Cl:9])[cH:25][cH:24]1
|
Name
|
Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ONc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
[O-][N+](=Cc1ccc(Cl)cc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |